molecular formula C9H15N5O B1677147 Minoxidil CAS No. 38304-91-5

Minoxidil

Cat. No. B1677147
CAS RN: 38304-91-5
M. Wt: 209.25 g/mol
InChI Key: ZIMGGGWCDYVHOY-UHFFFAOYSA-N
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Description

Minoxidil is a medication used to stimulate hair growth in adult men and women with a certain type of baldness . It was originally designed as a treatment for high blood pressure . It is also used to treat severely high blood pressure (hypertension) that is causing symptoms or damaging vital organs . It is usually given together with two other medicines to help prevent serious side effects .


Synthesis Analysis

Minoxidil is synthesized from barbituric acid, the reaction of which with phosphorus oxychloride gives 2,4,6-trichloropyrimidine . A patent describes a synthesis technique of minoxidil, where 2 are oxidized with metachloroperbenzoic acid, the chlorine pyrimidine of 4 diaminourea 6 obtains intermediate 2, the oxide of 6 diaminourea, 4 chlorine pyrimidine 1, then intermediate 2, the oxide of 6 diaminourea, 4 chlorine pyrimidine 1 and piperidines are condensed into minoxidil crude product in the basic conditions .


Molecular Structure Analysis

The molecular formula of Minoxidil is C9H15N5O . The crystal structure of Minoxidil was disclosed through an X-ray analysis to understand the molecular mechanism of the drug action . There are two crystallographically independent molecules in an asymmetric unit. They adopt significantly different conformations .


Chemical Reactions Analysis

Minoxidil is converted to Minoxidil sulfate through at least four cytosolic sulfotransferases found in the skin, the human scalp . A study aimed to assess the physical–chemical and microbiological stability and investigate the color change of compounded minoxidil formulations .


Physical And Chemical Properties Analysis

Minoxidil is typically a white or off-white crystalline powder in its pure form . It is soluble in both water and alcohol, which makes it suitable for topical formulations . The molecular weight of Minoxidil is 209.25 g/mol .

Scientific Research Applications

Hypertrichosis and Congenital Anomalies

  • Minoxidil is recognized for its side effect of causing hypertrichosis (excessive hair growth), which has been observed in various studies. For instance, a case study noted hypertrichosis in an infant whose mother used Minoxidil during pregnancy, along with other medications (Kaler et al., 1987).

Hair Follicle Proliferation and Apoptosis

  • Research has shown that Minoxidil significantly increases the proliferation of dermal papilla cells in human hair follicles. It activates pathways like ERK and Akt, which are crucial for cell survival and proliferation. These actions suggest Minoxidil's role in stimulating hair growth and prolonging the hair growth phase (Han et al., 2004).

Effects on Keratinocyte Proliferation and Differentiation

  • Minoxidil has been shown to have biphasic effects on the proliferation and differentiation of normal human keratinocytes. At micromolar doses, it stimulates proliferation, while at millimolar concentrations, it exhibits antiproliferative and pro-differentiative effects. This suggests its potential role in managing conditions related to keratinocyte function (Boyera et al., 1997).

Topical Application in Chemotherapy-Induced Alopecia

  • Minoxidil has been evaluated in clinical trials for its effectiveness in reducing the duration of chemotherapy-induced alopecia. A study found that applying topical Minoxidil decreased the period of baldness in patients undergoing chemotherapy (Duvic et al., 1996).

Potential Use in Treating Organic Impotence

  • In a controlled trial, Minoxidil was compared to nitroglycerin and placebo for facilitating erection in patients with organic impotence. Minoxidil showed higher efficacy than nitroglycerin and placebo, suggesting its potential application in this area (Cavallini, 1991).

Direct Effects on Epidermal Cells

  • Studies have also explored the direct effects of Minoxidil on epidermal cells. It was found to alter the growth pattern and phenotypic appearance of neonatal murine epidermal cells in culture, indicating potential applications in dermatological research (Cohen et al., 1984).

Future Directions

Minoxidil is most effective for people under the age of 40 years whose hair loss is recent . The drug does not have any effect on receding hairlines . Using minoxidil liquid solution is pretty easy, although the first few times might feel a little bit awkward or unnatural until you get the hang of it . The entire process only takes a few minutes, making it easy to work into your morning and evening routines .

properties

IUPAC Name

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMGGGWCDYVHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040685
Record name Minoxidil
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Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5.
Record name SID46500395
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

Minoxidil is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl-2/Bax. Minoxidil may stimulate the growth of human hairs by prolonging anagen through these proliferative and anti-apoptotic effects on DPCs. Minoxidil, when used as a vasodilator, acts by opening adenosine triphosphate-sensitive potassium channels in vascular smooth muscle cells. This vasodilation may also improve the viability of hair cells or hair follicles., The mechanism(s) by which topically applied minoxidil and/or a metabolite of the drug stimulate vertex hair regrowth in androgenetic (male-pattern) alopecia or other forms of alopecia has not been fully elucidated. However, because minoxidil has stimulated hair regrowth in several forms of alopecia, it appears that the drug acts at the level of the hair follicle, possibly involving direct stimulation of hair follicle epithelial growth. ... While increased scalp blood flow resulting from local vasodilation often has been proposed as a principal mechanism of minoxidil's effect on hair growth, this mechanism has not been substantiated consistently and not all vasodilators produce hypertrichosis., Studies in animal cell cultures indicate that minoxidil directly induces proliferation of hair epithelial cells near the base of the hair follicle and increases incorporation of cysteine and glycine into the follicle; cysteine residues crosslink to form cystine, which provides strength to the hair shaft. The drug also appears to induce hypertrophy of existing small follicles, prolong the anagen phase of the hair follicle, and accelerate the cyclic turnover of vellus hair follicles, enabling these follicles to produce thick, terminal hair; these effects result in a decrease in vellus hair follicles, an increase in terminal hair follicles, and an increase in the diameter of the hair shaft. Biopsy specimens obtained after topical treatment with minoxidil demonstrate enlargement of preexisting hair follicles but no evidence of new hair follicle formation., In vitro studies demonstrate different effects of minoxidil on epithelial cells and lymphocytes, which may lead to synergistic effects on hair growth in patients with alopecia areata. In cultures of murine epithelial cells, minoxidil increased cell proliferation, prolonged cell passage time (delayed senescence), and altered cell morphology; the latter 2 effects also have been observed in cultures of human keratinocytes. Human lymphocytes exposed to minoxidil in cell culture demonstrated a modest suppression of mitogen-induced blast formation., Minoxidil reduces peripheral vascular resistance and blood pressure as a result of a direct vasodilating effect on vascular smooth muscle; like diazoxide and hydralazine, minoxidil's effect on arterioles is greater than on veins. Minoxidil delays the hydrolysis of cyclic 3',5'-adenosine monophosphate and cyclic guanosine monophosphate by inhibiting the enzyme phosphodiesterase, and relaxation of arterial smooth muscle by the drug may be, at least partly, mediated by cyclic 3',5'-adenosinemonophospate. Animal studies indicate that minoxidil does not have CNS or adrenergic neuronal blocking effects.
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Product Name

Minoxidil

Color/Form

Crystals from methanol-acetonitrile, White to off-white, crystalline powder

CAS RN

38304-91-5
Record name Minoxidil
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Melting Point

248 °C
Record name Minoxidil
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Synthesis routes and methods I

Procedure details

76 g (0.2 mole) of 6-acetamido-1-acetoxy-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine are added to 760 ml of anhydrous piperidine at a temperature of 0° to 5° C. while stirring. The mixture is stirred at the same temperature for additional 2 hours, then let to warm to room temperature and stirred for additional 24 hours. The piperidine is distilled off under reduced pressure, 500 ml of water are added to the residue, then the mixture is left to stand in the refrigerator overnight. The precipitate is filtered, washed with water and filtered by strong suction. The filter cake is washed by suspending it 3 times with 50 ml of ether each and dried to give the aimed product in a yield of 23.0 g (55%).
Name
6-acetamido-1-acetoxy-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2.02 g (10 mmoles) of 1-acetoxy-6-amino-4-chloro-1,2-dihydro-2-iminopyrimidine are added to 8 ml of piperidine at room temperature while stirring. The mixture is stirred at room temperature for 2 hours, then piperidine is evaporated under reduced pressure. The residue is taken up in a mixture containing 20 ml of ethanol and 10 ml of 1N aqueous sodium hydroxide solution and refluxed for 30 minutes, then evaporated under reduced pressure. The residue is taken up in 20 ml of water, the crystals are filtered, washed with water and dried to give 1.74 g (86% yield) of the aimed compound which shows no melting point depression when mixed with the product of Example 1.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
86%

Synthesis routes and methods III

Procedure details

1.01 g (5 mmoles) of 1-acetoxy-6-amino-4-chloro-1,2-dihydro-2-iminopyrimidine are added under stirring to a mixture containing 10 ml of ethanol and 3 ml of piperidine. The mixture is refluxed while stirring for 30 minutes, then 5 ml of 1N aqueous sodium hydroxide solution are added and the boiling is continued for additional 30 minutes. Thereafter, the mixture is evaporated under reduced pressure and the residue is mixed with 10 ml of water. The crystalline precipitate is filtered, washed with water and dried to give the aimed compound in a yield of 0.85 g (82%), m.p.: 262°-266° C.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

0 5 g (2 mmoles) of 6-acetamido-1,2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine prepared as described in Example 6 is dissolved in a mixture containing 10 ml of ethanol and 4 ml of 1N sodium hydroxide solution, the mixture is refluxed for 30 minutes, then evaporated under reduced pressure. After taking up the residue in 10 ml of water, the crystals are filtered, washed with water and dried to give the aimed compound in a yield of 0.35 g (85%), which shows no melting point depression when mixed with the product of Example 1.
[Compound]
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
6-acetamido-1,2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

0.3 g (0.88 mmole) of 1-acetoxy-6-amino-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine is added to a solution containing 10 ml of chloroform and 2 ml of piperidine while stirring. The mixture is refluxed under stirring for 30 minutes, then evaporated under reduced pressure. To the residue, 5 ml of ethanol and 1 ml of 1N aqueous sodium hydroxide solution are added. The mixture is set aside at room temperature for one hour, then evaporated under reduced pressure. The residue is triturated with 10 ml of water, the crystals are filtered, washed with water and dried to give 0.14 g (75% yield) of the aimed compound which shows no melting point depression when mixed with the product of Example 1.
Name
1-acetoxy-6-amino-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38,700
Citations
AG Messenger, J Rundegren - British journal of dermatology, 2004 - academic.oup.com
… This led to the development of a topical formulation of minoxidil for the treatment of … of how minoxidil stimulates hair growth. Nevertheless, understanding minoxidil's mechanism of action …
Number of citations: 723 academic.oup.com
AK Gupta, M Talukder, M Venkataraman… - Journal of …, 2022 - Taylor & Francis
… sulfotransferase to minoxidil sulfate (… minoxidil): In a five-year study, 2% minoxidil exhibited peak hair growth in males at year one with a decline in subsequent years. Topical minoxidil …
Number of citations: 66 www.tandfonline.com
P Suchonwanit, S Thammarucha… - Drug design …, 2019 - Taylor & Francis
… The 2% minoxidil solution was first launched in the market in … of minoxidil remains to be fully elucidated. We aimed to review and update critical clinical information on topical minoxidil …
Number of citations: 253 www.tandfonline.com
VM Campese - Drugs, 1981 - Springer
… Synopsis: Minoxidil 1 is an orally effective vasodilator which is … For these reasons, minoxidil must usually be administered in … Minoxidil is particularly useful in the treatment of patients …
Number of citations: 135 link.springer.com
VC Weiss, DP West, TS Fu, LA Robinson… - Archives of …, 1984 - jamanetwork.com
• A 1% minoxidil topical solution was used to treat 48 patients … contact dermatitis reaction to the minoxidil solution; no systemic … by which minoxidil therapy might stimulate hair growth. …
Number of citations: 264 jamanetwork.com
A Rossi, C Cantisani, L Melis, A Iorio… - Recent patents on …, 2012 - ingentaconnect.com
Minoxidil, a vasodilator medication known for its ability to slow or stop hair loss and promote hair regrowth, was first introduced, exclusively as an oral drug, to treat high blood pressure. …
Number of citations: 273 www.ingentaconnect.com
S Lachgar, M Charveron, Y Gall… - British Journal of …, 1998 - academic.oup.com
… by DPC was regulated by minoxidil. In addition, the effect of minoxidil on VEGF protein synthesis in … DPC incubated with increasing minoxidil concentrations (0.2, 2, 6, 12 and 24 μmol/L) …
Number of citations: 313 academic.oup.com
SL LINAS, AS NIES - Annals of internal medicine, 1981 - acpjournals.org
… blood-pressure-lowering effect of a single dose of minoxidil may last for over 24 hours (4, 5). … -labeled minoxidil, but approximately 4% remained in the femoral artery (6). Minoxidil has …
Number of citations: 90 www.acpjournals.org
EE Vanderveen, CN Ellis, S Kang, P Case… - Journal of the American …, 1984 - Elsevier
… corresponded to the serum minoxidil blood levels. None of the … % minoxidil noted hair regrowth despite comparable minoxidil blood levels. Improved local absorption of topical minoxidil …
Number of citations: 113 www.sciencedirect.com
M Randolph, A Tosti - Journal of the American Academy of Dermatology, 2021 - Elsevier
… minoxidil was used to treat hair loss to determine its efficacy and safety as an alternative to topical minoxidil. … of topical minoxidil for hair loss treatment and assesses oral minoxidil as an …
Number of citations: 151 www.sciencedirect.com

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